2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
It’s worth noting that similar thieno[2,3-d]pyrimidines have shown inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .
Mode of Action
It’s known that thieno[2,3-d]pyrimidines can interact with their targets and cause changes at the molecular level
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been associated with a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are largely unexplored. It is known that the compound can be synthesized through a metal-free C-3 chalcogenation process
Cellular Effects
Related pyrimidine derivatives have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with an alkylating agent such as 1-chloroethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, or anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
Uniqueness
2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the presence of a thieno ring fused to a pyrimidine core and the 1-chloroethyl substituent. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(1-chloroethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-4-6(3)15-10-7(4)9(14)12-8(13-10)5(2)11/h5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYKDNIULHSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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